molecular formula C20H23ClN3NaO6S2 B14763932 Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide

Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide

Cat. No.: B14763932
M. Wt: 524.0 g/mol
InChI Key: MVLLXSIHSZURSA-UHFFFAOYSA-M
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Description

This compound is characterized by its unique structure, which includes a sulfonylazanide group, a methoxybenzoyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with ethylamine to form 5-chloro-2-methoxybenzamide. This intermediate is then reacted with 2-(2-methoxyethoxy)ethylamine to form the corresponding sulfonylazanide. Finally, the addition of sodium carbamothioate completes the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonylazanide group to thiols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonylazanide group is particularly important for its inhibitory effects on certain enzymes, while the methoxybenzoyl group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H23ClN3NaO6S2

Molecular Weight

524.0 g/mol

IUPAC Name

sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide

InChI

InChI=1S/C20H24ClN3O6S2.Na/c1-28-9-10-30-17-5-3-13(11-18(17)32(26,27)24-20(22)31)7-8-23-19(25)15-12-14(21)4-6-16(15)29-2;/h3-6,11-12H,7-10H2,1-2H3,(H4,22,23,24,25,31);/q;+1/p-1

InChI Key

MVLLXSIHSZURSA-UHFFFAOYSA-M

Canonical SMILES

COCCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)[N-]C(=S)N.[Na+]

Origin of Product

United States

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